molecular formula C17H16FN3OS2 B2869766 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862974-79-6

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2869766
CAS No.: 862974-79-6
M. Wt: 361.45
InChI Key: ZTMGOFZWXPCDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic compound consisting of the fusion of a benzene ring and a thiazole ring . The benzothiazole ring is substituted at the 2-position with an amino group, which is further substituted with a 4-fluoro-1,3-benzothiazol-2-yl group .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo a variety of chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . These reactions are often used in the synthesis of new benzothiazole derivatives .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, showcasing potent in vitro cytotoxic properties against certain human breast cancer cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), indicating a significant potential for antitumor applications. These compounds have been noted for their selectivity and potency, suggesting a promising avenue for pharmaceutical development, particularly focusing on compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole due to its broad spectrum of activity against a panel of cell lines and the lack of metabolite export in sensitive cells (Hutchinson et al., 2001). Further exploration into amino acid prodrugs of these benzothiazoles has highlighted their potential for overcoming limitations related to drug lipophilicity, offering a pathway to enhanced bioavailability and therapeutic efficacy (Bradshaw et al., 2002).

Antimicrobial Evaluation

Compounds derived from benzothiazole structures have been explored for their antimicrobial activities. For instance, novel fluorinated benzothiazolo imidazole compounds exhibited promising antimycobacterial activity, underscoring the potential of these compounds in addressing microbial resistance (Sathe et al., 2011). Another study focused on fluoro-substituted sulphonamide benzothiazole compounds comprising thiazole for anti-microbial screening, further emphasizing the chemical versatility and pharmacological potential of benzothiazole derivatives in combating various microbial pathogens (Jagtap et al., 2010).

Chemical Synthesis and Characterization

The field of chemical synthesis has also seen significant contributions, with studies detailing efficient synthetic routes and characterizations of benzothiazole derivatives. For instance, research into biphenyl benzothiazole-2-carboxamide derivatives highlighted not only their synthesis but also their in vivo diuretic activity, indicating a wide range of potential pharmacological applications beyond antimicrobial and antitumor activities (Yar et al., 2009). Additionally, the synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties with benzothiazole structures has been investigated for their biological activities, showcasing the adaptability of benzothiazole derivatives in creating novel therapeutic agents (Başoğlu et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action . Additionally, structure-activity relationship studies could be conducted to better understand the relationship between the compound’s structure and its biological activity .

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS2/c1-8-5-6-9-12(7-8)23-16(13(9)15(19)22)21-17-20-14-10(18)3-2-4-11(14)24-17/h2-4,8H,5-7H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMGOFZWXPCDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.